molecular formula C14H18N4O3 B5029930 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol

1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol

Cat. No.: B5029930
M. Wt: 290.32 g/mol
InChI Key: KYGLWXLOXYFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol is an organic compound belonging to the class of nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety.

Preparation Methods

The synthesis of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol can be compared with other similar compounds:

Properties

IUPAC Name

1-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-10(19)9-15-7-8-16-12-4-5-13(18(20)21)11-3-2-6-17-14(11)12/h2-6,10,15-16,19H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLWXLOXYFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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